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Compound of Interest

Compound Name: 3-Chloro-4-fluoro-N-methylaniline

CAS No.: 77898-24-9

Cat. No.: B3154548 Get Quote

Executive Analysis
3-Chloro-4-fluoro-N-methylaniline (CAS: 77898-24-9) is a secondary aniline derivative.[1] Its

mass spectral behavior is distinct from its primary analog due to the N-methyl group, which

introduces specific

-cleavage and hydrogen-loss pathways that compete with standard aromatic halogen
eliminations.

Core Distinction: While the primary aniline (3-Chloro-4-fluoroaniline) fragments primarily via

ring degradation (HCN loss) and radical halogen loss, the N-methyl derivative exhibits a

dominant

iminium ion formation and

loss, serving as diagnostic markers for the secondary amine functionality.

Relevance: Differentiating these two species is vital in metabolic profiling (N-demethylation

pathways) and impurity analysis in pharmaceutical manufacturing.
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Feature
Product: 3-Chloro-4-fluoro-

N-methylaniline

Alternative: 3-Chloro-4-

fluoroaniline

CAS Number 77898-24-9 367-21-5

Formula

Exact Mass 159.025 145.009

Molecular Ion (

)

m/z 159 (Base peak often

strong)
m/z 145 (Base peak)

Isotope Pattern
3:1 (

) at m/z 159/161

3:1 (

) at m/z 145/147

Key Diagnostic Ion
m/z 158 (

, Iminium)

m/z 118 (

, Ring contraction)

Comparative Fragmentation Performance
This section contrasts the fragmentation efficiency and stability of the N-methylated product

against the primary amine alternative under Electron Ionization (EI, 70 eV).

A. The "Methyl Effect" (Secondary vs. Primary Amine)
The presence of the N-methyl group fundamentally alters the initial fragmentation steps.

Product (N-Methyl): The ionization of the nitrogen lone pair triggers the loss of a hydrogen

atom from the N-methyl group. This forms a resonance-stabilized methyleniminium ion (

158). This pathway is energetically favorable and often dominates the spectrum before
halogen loss occurs.

Alternative (Primary): Lacking the alkyl group, the primary aniline cannot form the exocyclic

iminium ion. Instead, it undergoes ring cleavage, typically expelling neutral HCN (27 Da) to

form a cyclopentadiene cation radical (

118).
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B. Halogen Stability (Chlorine vs. Fluorine)
Both compounds share the 3-Chloro-4-fluoro substitution pattern.

Chlorine Loss (

): Observed in both spectra. The C-Cl bond is weaker than C-F.

Product:

159

124.

Alternative:

145

110.

Fluorine Retention: The C-F bond is highly stable. Loss of F (

) is rare in both cases unless high collision energies are applied (e.g., in Q-TOF MS/MS).
The fluorine atom typically remains attached until the ring system completely degrades.

C. Quantitative Fragment Ion Comparison (EI Data)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3154548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z (approx) Ion Identity
Relative
Abundance (N-
Methyl)

Relative
Abundance
(Primary)

Mechanism

159 100% (Base) -
Molecular Ion

(Stable aromatic)

158 60-80% < 5%
-cleavage

(Iminium

formation)

145 / 10-20% 100% (Base)

N-Demethylation

(Product) vs

Parent (Alt)

124 15-25% -
Homolytic C-Cl

cleavage

110 (Primary) - 20-30%
Homolytic C-Cl

cleavage

83 Ring Fragment Variable 45%

Complex ring

degradation

(Loss of Cl +

HCN)

Analyst Note: The presence of the m/z 158 peak is the definitive "fingerprint" for the N-methyl

derivative. If you observe m/z 145 without m/z 159/158, the sample has likely undergone

metabolic N-demethylation or degradation.

Mechanistic Visualization (Pathway Diagram)
The following diagram illustrates the divergent fragmentation pathways. The N-methyl

compound (Blue) retains the methyl group to form stable iminium ions, while the primary amine
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(Red) degrades via HCN loss.

Pathway Legend

3-Chloro-4-fluoro-N-methylaniline
(M+• m/z 159)

Iminium Ion
[M-H]+

(m/z 158)

-H• (Alpha Cleavage)

Demethylated Cation
[M-CH3]+
(m/z 144)

-CH3•

Dechlorinated Ion
[M-Cl]+

(m/z 124)

-Cl•

3-Chloro-4-fluoroaniline
(M+• m/z 145)

Ring Contraction
[M-HCN]+•
(m/z 118)

-HCN

Dechlorinated Ion
[M-Cl]+

(m/z 110)

-Cl•

Fluoro-Phenyl Cation
(m/z 83)

-HCN / -C2H2 -HCN

Blue: N-Methyl Specific | Red: Primary Amine Specific | Thick Line: Major Pathway

Click to download full resolution via product page

Caption: Comparative fragmentation tree showing the stability of the N-methyl iminium ion (m/z

158) versus the ring contraction pathway of the primary amine.

Experimental Protocol: Validation Workflow
To replicate these findings or validate the purity of 3-Chloro-4-fluoro-N-methylaniline, follow

this self-validating GC-MS protocol.

Objective: Confirm identity and assess N-demethylated impurity levels.

Sample Preparation:

Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol.

Why Methanol? Polar solvents ensure complete solubility of the aniline derivative.

Control: Prepare a separate standard of 3-Chloro-4-fluoroaniline (Alternative) at the same

concentration to determine relative response factors.
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GC-MS Parameters (Agilent 5977 or equivalent):

Column: HP-5ms or DB-5 (30m x 0.25mm, 0.25µm).

Inlet: Split mode (20:1), 250°C.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Oven Program: 60°C (1 min)

20°C/min

280°C (3 min).

Ionization: Electron Impact (EI), 70 eV.

Data Validation Steps:

Step A (Isotope Check): Verify the molecular ion cluster at m/z 159. The intensity of m/z

161 must be approx. 32% of m/z 159 (characteristic

signature).

Step B (Fragment Check): Confirm the presence of m/z 158. If m/z 158 is absent but m/z

159 is present, check for co-eluting impurities or soft ionization effects.

Step C (Purity Calculation): Integrate the peak at retention time (RT) for the N-methyl vs.

the Primary Amine (usually elutes earlier).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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